molecular formula C16H22N2O2 B13951151 Benzamide, 2-(allyloxy)-5-amino-N-cyclohexyl- CAS No. 59582-64-8

Benzamide, 2-(allyloxy)-5-amino-N-cyclohexyl-

Cat. No.: B13951151
CAS No.: 59582-64-8
M. Wt: 274.36 g/mol
InChI Key: YGKXXBYOXWEJIP-UHFFFAOYSA-N
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Description

Benzamide, 2-(allyloxy)-5-amino-N-cyclohexyl- (IUPAC: 5-amino-2-(prop-2-en-1-yloxy)-N-cyclohexylbenzamide) is a benzamide derivative characterized by:

  • Allyloxy group at the ortho position (C2) of the benzamide ring.
  • Amino group at the para position relative to the allyloxy group (C5).
  • Cyclohexyl group as the N-substituent on the amide nitrogen.

Its synthesis likely follows a route similar to structurally related analogs, involving the coupling of a substituted benzoyl chloride (e.g., 2-allyloxy-5-aminobenzoyl chloride) with cyclohexylamine under Schotten-Baumann conditions, followed by purification via column chromatography .

Properties

CAS No.

59582-64-8

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

5-amino-N-cyclohexyl-2-prop-2-enoxybenzamide

InChI

InChI=1S/C16H22N2O2/c1-2-10-20-15-9-8-12(17)11-14(15)16(19)18-13-6-4-3-5-7-13/h2,8-9,11,13H,1,3-7,10,17H2,(H,18,19)

InChI Key

YGKXXBYOXWEJIP-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=C(C=C(C=C1)N)C(=O)NC2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Allyloxy)-5-amino-N-cyclohexylbenzamide typically involves multiple steps. One common synthetic route starts with the nitration of 2-allylphenol to introduce a nitro group at the 5-position. This is followed by selective bromination at the 3-position, allylation to introduce the allyloxy group, and reduction of the nitro group to an amino group . The final step involves the amidation of the resulting 2-(allyloxy)-5-aminoaniline with cyclohexyl isocyanate to form the desired benzamide .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for nitration and bromination steps, as well as advanced purification techniques such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Allyloxy)-5-amino-N-cyclohexylbenzamide can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form an epoxide or a diol.

    Reduction: The nitro group can be reduced to an amino group, as mentioned in the synthesis.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions include epoxides, diols, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

2-(Allyloxy)-5-amino-N-cyclohexylbenzamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s amino and allyloxy groups make it a potential candidate for studying enzyme interactions and protein modifications.

    Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its functional groups.

Mechanism of Action

The mechanism of action of 2-(Allyloxy)-5-amino-N-cyclohexylbenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and covalent modifications. The allyloxy and amino groups can participate in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Substituents (Benzamide Ring) N-Substituent Melting Point (°C) Key Functional Differences Biological Activity (Reported)
2-(Allyloxy)-5-amino-N-cyclohexylbenzamide C2: Allyloxy; C5: NH₂ Cyclohexyl Not reported Reference compound Potential NAM of nAChRs (inferred)
5-Amino-N-sec-butyl-2-(allyloxy)benzamide C2: Allyloxy; C5: NH₂ sec-Butyl Not reported Shorter, branched N-substituent Similar inferred activity
5-Acetylamino-2-(allyloxy)-N-cyclopropylbenzamide C2: Allyloxy; C5: NHAc Cyclopropyl Not reported Acetylated amino group; smaller N-substituent Unknown; acetylation may reduce polarity
4-(Allyloxy)-N-(6-bromopyridin-2-yl)benzamide C4: Allyloxy; C5: None 6-Bromopyridin-2-yl 102–105 Allyloxy at para position; pyridine ring Confirmed NAM activity
2-Amino-N-cyclohexyl-5-methylbenzamide C2: NH₂; C5: CH₃ Cyclohexyl Not reported Methyl replaces allyloxy; no ether Structural simplicity may limit activity

Impact of Substituent Positions

  • Allyloxy Position: The target compound’s C2-allyloxy group contrasts with analogs like 4-(allyloxy)-N-(6-bromopyridin-2-yl)benzamide (C4-allyloxy) .
  • Amino Group: The C5-amino group in the target compound enhances hydrogen-bonding capacity compared to non-amino analogs (e.g., C5-methyl in ) .

N-Substituent Effects

  • Cyclohexyl vs. sec-Butyl : The bulky cyclohexyl group in the target compound may improve lipophilicity and membrane permeability compared to the shorter sec-butyl analog () .

Functional Group Modifications

  • Pyridine vs.

Research Findings and Implications

  • Synthetic Accessibility : The target compound and its analogs are synthesized via modular routes, enabling rapid exploration of structure-activity relationships (SAR) .
  • Biological Relevance : Pyridine-substituted analogs () demonstrate confirmed NAM activity, suggesting that the target compound’s cyclohexyl group may optimize selectivity or potency .
  • Thermal Properties : Melting points vary significantly with substituents (e.g., 42–45°C for 4-(allyloxy)-N-ethylpyridin-2-ylbenzamide vs. 102–105°C for bromo-substituted analogs), highlighting the role of crystallinity and intermolecular forces .

Biological Activity

Benzamide, 2-(allyloxy)-5-amino-N-cyclohexyl- is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an allyloxy group and a cyclohexyl moiety. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula for Benzamide, 2-(allyloxy)-5-amino-N-cyclohexyl- is C16H22N2O2C_{16}H_{22}N_{2}O_{2}. Its structural uniqueness arises from the combination of the allyloxy and amino groups, which are known to influence biological interactions significantly. The presence of the cyclohexyl group on the nitrogen atom also contributes to its distinct chemical properties.

Synthesis

The synthesis of Benzamide, 2-(allyloxy)-5-amino-N-cyclohexyl- typically involves multi-step reactions that allow for the careful construction of its complex structure. Common methods include:

  • Alkylation Reactions : Utilizing reagents such as copper(I) bromide under specific conditions to facilitate C–N bond formation.
  • Functional Group Modifications : Employing various protecting groups and deprotection steps to achieve the desired functionalization without compromising yield or purity.

Research indicates that Benzamide derivatives often exhibit diverse biological activities, including:

  • Anticancer Activity : Some studies have suggested that compounds with similar structures can inhibit tumor growth by interfering with cell signaling pathways.
  • Antimicrobial Properties : The presence of the amino group may enhance the compound's ability to interact with bacterial cell membranes, leading to increased antimicrobial efficacy.

Case Studies

  • Inhibition Studies : A study focusing on N-benzoyloxybenzamides reported significant inhibition of acid ceramidase, suggesting potential applications in cancer therapy due to the compound's ability to modulate lipid metabolism .
  • Fungal Activity : In a comparative analysis of benzamide derivatives, it was found that certain substitutions led to enhanced antifungal activity against pathogens like Fusarium species. For instance, modifications in the benzene ring structure resulted in compounds with EC50 values ranging from 11.61 to 17.39 μg/mL against various fungi .

Data Summary

The following table summarizes key findings related to the biological activity of Benzamide, 2-(allyloxy)-5-amino-N-cyclohexyl- and its analogs:

Compound Biological Activity IC50/EC50 Values Notes
Benzamide, 2-(allyloxy)-5-amino-N-cyclohexyl-Potential anticancer and antimicrobialNot specifiedUnique structural features
N-benzoyloxybenzamideInhibits acid ceramidaseIC50 = 340 nMCovalent inhibitor
Benzamides with pyridine-linked oxadiazoleAntifungal against Fusarium speciesEC50 = 11.61 - 17.39 μg/mLStructure-activity relationship studied

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